molecular formula C16H20N2O5 B2398848 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid CAS No. 170492-62-3

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

Cat. No.: B2398848
CAS No.: 170492-62-3
M. Wt: 320.345
InChI Key: WFLUUWRASKUXOU-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a complex organic compound with a molecular formula of C17H22N2O5. This compound is notable for its structural features, which include a benzazepine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Mechanism of Action

Target of Action

The compound, also known as “3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid”, is primarily used in the synthesis of dipeptides . The primary targets of this compound are the amino acids that are involved in the formation of dipeptides .

Mode of Action

The compound acts as a protecting group for amino acids in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound protects the amino group in the amino acids during the synthesis process . This protection prevents unwanted reactions with the amino group, allowing for more controlled and selective synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of dipeptides, which are the building blocks of proteins . The compound, with its Boc group, protects the amino acids, ensuring that they can effectively participate in the peptide bond formation without unwanted side reactions .

Pharmacokinetics

Based on its structure and properties, it can be inferred that the compound is likely to have good solubility in polar organic solvents . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, particularly the nature of the dipeptide being synthesized.

Result of Action

The primary result of the compound’s action is the successful synthesis of dipeptides . By protecting the amino groups of amino acids, the compound ensures that peptide bond formation can occur without interference from side reactions . This leads to the production of dipeptides, which are essential components of proteins .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amine is then subjected to cyclization reactions to form the benzazepine core, followed by oxidation and carboxylation steps to introduce the carboxylic acid functional group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of such advanced techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid apart from similar compounds is its specific structural features, such as the benzazepine core and the presence of both Boc and carboxylic acid groups. These features confer unique reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-12-7-4-9-8-10(14(20)21)5-6-11(9)17-13(12)19/h5-6,8,12H,4,7H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUUWRASKUXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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